(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoic acid;2,2,2-trifluoroacetic acid
Overview
Description
RS 09 (TFA) is a compound known for its role as a Toll-like receptor 4 (TLR4) agonist. It promotes nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) nuclear translocation and induces the secretion of inflammatory cytokines in macrophages. This compound is often used as an adjuvant in scientific research to enhance specific antibody serum concentrations .
Preparation Methods
Synthetic Routes and Reaction Conditions: RS 09 (TFA) is synthesized through a series of peptide coupling reactions. The synthesis involves the stepwise addition of amino acids to a growing peptide chain, using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). The final product is purified using high-performance liquid chromatography (HPLC) to achieve high purity .
Industrial Production Methods: Industrial production of RS 09 (TFA) follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and large-scale purification systems to ensure consistency and high yield. The compound is then lyophilized and stored under controlled conditions to maintain stability .
Chemical Reactions Analysis
Types of Reactions: RS 09 (TFA) primarily undergoes peptide coupling reactions during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions under standard conditions.
Common Reagents and Conditions:
Coupling Reagents: N,N’-diisopropylcarbodiimide (DIC), hydroxybenzotriazole (HOBt)
Solvents: Dimethyl sulfoxide (DMSO), water
Conditions: Room temperature, inert atmosphere
Major Products: The major product formed from these reactions is the RS 09 (TFA) peptide, which is then purified to achieve the desired purity and activity .
Scientific Research Applications
RS 09 (TFA) has a wide range of applications in scientific research:
Immunology: Used as an adjuvant to enhance the immune response in vaccine development.
Inflammation Studies: Helps in studying the role of TLR4 in inflammatory pathways.
Cancer Research: Investigated for its potential to modulate immune responses in cancer therapy.
Drug Development: Serves as a model compound for developing new TLR4 agonists
Mechanism of Action
RS 09 (TFA) exerts its effects by binding to Toll-like receptor 4 (TLR4) on the surface of immune cells. This binding triggers a signaling cascade that leads to the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). NF-κB then translocates to the nucleus, where it promotes the transcription of genes involved in the inflammatory response. This results in the secretion of inflammatory cytokines and the enhancement of specific antibody production .
Comparison with Similar Compounds
Monophosphoryl lipid A (MPL): Another TLR4 agonist used as an adjuvant in vaccines.
Lipopolysaccharide (LPS): A natural TLR4 agonist derived from bacterial cell walls.
Polyinosinic-polycytidylic acid (Poly IC): A synthetic analog of double-stranded RNA that acts as a TLR3 agonist.
Uniqueness of RS 09 (TFA): RS 09 (TFA) is unique due to its synthetic nature and high purity, which allows for consistent and reproducible results in research. Unlike natural TLR4 agonists, RS 09 (TFA) can be precisely controlled and modified to study specific aspects of TLR4 signaling .
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoic acid;2,2,2-trifluoroacetic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H49N9O9.C2HF3O2/c1-16(2)11-20(27(44)38-22(14-41)31(48)49)36-25(42)18(4)35-26(43)21(12-19-13-33-15-34-19)37-28(45)23-7-5-9-39(23)30(47)24-8-6-10-40(24)29(46)17(3)32;3-2(4,5)1(6)7/h13,15-18,20-24,41H,5-12,14,32H2,1-4H3,(H,33,34)(H,35,43)(H,36,42)(H,37,45)(H,38,44)(H,48,49);(H,6,7)/t17-,18-,20-,21-,22-,23-,24-;/m0./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEJDMAALCYLRNZ-QVWBAPIKSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)O)NC(=O)C(C)NC(=O)C(CC1=CN=CN1)NC(=O)C2CCCN2C(=O)C3CCCN3C(=O)C(C)N.C(=O)(C(F)(F)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)O)N.C(=O)(C(F)(F)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H50F3N9O11 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
805.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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